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Compound of Interest

Compound Name: Anticancer agent 114

Cat. No.: B15140658

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability
and preclinical profile of ORIC-114, a potent, orally bioavailable, and irreversible inhibitor of
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2
(HER2). Developed by ORIC Pharmaceuticals, ORIC-114 is specifically designed to target
exon 20 insertion mutations in these receptors, which are known oncogenic drivers in various
solid tumors, most notably non-small cell lung cancer (NSCLC). A critical feature of ORIC-114
is its ability to penetrate the central nervous system (CNS), offering a promising therapeutic
option for patients with brain metastases, a common and challenging complication of these
cancers.[1][2][3]

Executive Summary

ORIC-114 has demonstrated excellent brain penetrance in preclinical studies, a key
differentiator from other EGFR/HER2 inhibitors.[2] This is attributed to its carefully designed
physicochemical properties that allow it to effectively cross the blood-brain barrier. In preclinical
models, ORIC-114 achieves high unbound concentrations in the brain, leading to significant
antitumor activity in intracranial tumor models. Clinical trial data from the ongoing
NCT05315700 study have shown CNS activity at multiple dose levels, including a confirmed
complete CNS response in a patient with untreated brain metastases. This guide will detail the
quantitative data from preclinical studies, outline the experimental methodologies employed,
and visualize the key pathways and workflows.
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Mechanism of Action and Signaling Pathway

ORIC-114 is an irreversible small molecule inhibitor that targets activating mutations in EGFR
and HER2, particularly exon 20 insertion mutations. These mutations lead to constitutive
activation of the receptor tyrosine kinases, driving downstream signaling pathways that
promote cell proliferation, survival, and metastasis. By irreversibly binding to a cysteine residue
(C797) in the active site of the kinase domain, ORIC-114 blocks this aberrant signaling.
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Caption: ORIC-114 inhibits mutant EGFR/HERZ2, blocking downstream signaling pathways.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15140658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Blood-Brain Barrier Permeability: Quantitative Data

The ability of ORIC-114 to cross the BBB has been quantified in several preclinical studies. Key

metrics include the unbound brain-to-plasma concentration ratio (Kp,uu) and in vitro efflux

assays using Madin-Darby canine kidney (MDCK) cells transfected with human efflux

transporters.
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A low efflux ratio (<3) is predictive of better brain penetration.

Experimental Protocols

Detailed experimental protocols for the pivotal studies are summarized below based on publicly
available information.

In Vitro Efflux Assays
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These assays are crucial for determining if a compound is a substrate of key efflux transporters
at the BBB, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer
Resistance Protein (BCRP).

o Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 or
BCRP were utilized.

o Methodology: The specific protocol for the trans-epithelial transport assay is not publicly
detailed. However, such assays typically involve seeding the cells on a semi-permeable
membrane in a transwell plate. The test compound (e.g., ORIC-114) is added to either the
apical (blood side) or basolateral (brain side) chamber. After a defined incubation period, the
concentration of the compound in both chambers is measured. The apparent permeability
coefficients (Papp) are calculated for the apical-to-basolateral (A-B) and basolateral-to-apical
(B-A) directions. The efflux ratio is then determined by dividing the B-A Papp by the A-B
Papp. A ratio significantly greater than 1 suggests active efflux.
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Caption: Generalized workflow for in vitro efflux ratio determination.

In Vivo Pharmacokinetic Studies
These studies determine the concentration of ORIC-114 in the plasma and brain tissue over

time to calculate the Kp,uu.

+ Animal Models: Mice and dogs were used in preclinical pharmacokinetic studies.
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» Dosing: In mice, a single oral dose of 10 mg/kg was administered.

o Sample Collection: Plasma and brain tissue were collected at specified time points post-dose
(e.g., 1 and 4 hours in mice).

e Analysis: The total concentration of ORIC-114 in plasma and brain homogenate was
determined (likely by LC-MS/MS). The unbound fraction in plasma and brain tissue was
determined separately, likely via equilibrium dialysis. The Kp,uu is calculated as the ratio of
the unbound drug concentration in the brain to that in the plasma.

In Vivo Efficacy in Intracranial Tumor Models

To confirm that the brain penetration of ORIC-114 translates to antitumor activity in the CNS,
intracranial xenograft models were used.

Animal Model: Mice.

e Cell Line: A luciferase-labeled PC-9 human NSCLC cell line, which harbors an EGFR del 19
mutation, was used.

o Tumor Implantation: PC-9-luciferase cells were implanted intracranially.

e Treatment: Once tumors were established, mice were treated with daily oral doses of ORIC-
114 (e.g., 1.5 mg/kg QD, 3 mg/kg QD, 1.5 mg/kg BID), vehicle, or comparator agents.

» Efficacy Endpoint: Tumor growth was monitored via bioluminescence imaging, quantifying
the photon flux. Body weight was also monitored to assess tolerability.
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Caption: Workflow for assessing ORIC-114 efficacy in an intracranial NSCLC model.

Summary of Preclinical and Clinical CNS Activity
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« In Vivo Efficacy: In an intracranial PC-9 model, daily oral administration of ORIC-114
significantly regressed established tumors and demonstrated greater efficacy than
comparator agents like TAK-788, which was commensurate with its superior brain exposure.
Robust tumor regressions were observed at doses of 1.5 mg/kg and 3 mg/kg daily.

 Clinical Confirmation: The preclinical findings of CNS activity have been corroborated by
initial data from the Phase 1 portion of the NCT05315700 trial. This study enrolled heavily
pre-treated patients, a high percentage of whom had CNS metastases at baseline. The trial
reported CNS activity at multiple dose levels, including the first confirmed CNS complete
response by an EGFR exon 20 inhibitor in a patient with untreated brain metastases.

Conclusion

The preclinical data for ORIC-114 provide a strong rationale for its development as a treatment
for EGFR/HER2-mutated solid tumors, particularly for patients with or at high risk of developing
CNS metastases. The molecule was rationally designed to overcome the challenge of the
blood-brain barrier, a design that has been validated through quantitative in vitro and in vivo
studies. The demonstrated high unbound brain-to-plasma ratio and low interaction with key
efflux transporters translate into potent antitumor activity in intracranial tumor models. Early
clinical data further support the CNS activity of ORIC-114, positioning it as a potentially best-in-
class agent for this patient population with a high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ORIC-114: A Technical Overview of Blood-Brain Barrier
Permeability and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140658#oric-114-blood-brain-barrier-permeability-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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